molecular formula C16H16S2 B14649164 2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane CAS No. 54527-55-8

2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane

Cat. No.: B14649164
CAS No.: 54527-55-8
M. Wt: 272.4 g/mol
InChI Key: NNNDWNVTLKPUSU-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane is a synthetic building block of significant interest in advanced organic and medicinal chemistry research. Its core value lies in the reactivity of the 1,3-dithiane group, which functions as a masked carbonyl or serves as an acyl anion equivalent (umpolung reagent) . This allows researchers to use this compound as a pivotal intermediate for the nucleophilic introduction of a 4-phenylbenzoyl group into target molecules. The 1,3-dithiane protecting group is known for its high stability under a wide range of conditions, including both acidic and basic media, making it ideal for multi-step synthetic sequences . A key application of such 2-aryl-1,3-dithianes is in the synthesis of valuable carbonyl derivatives. After metallation with strong bases, the anion can undergo reactions with various electrophiles, including [1.1.1]propellane, to create bicyclo[1.1.1]pentane (BCP) derivatives . These BCP motifs are increasingly important in medicinal chemistry as bioisosteres for aromatic rings, used to optimize the properties of drug candidates . The dithiane group can subsequently be removed under hydrolytic or oxidative conditions to regenerate the parent carbonyl compound, completing the synthetic transformation . Efficient deprotection methods have been demonstrated using reagents like mercury(II) nitrate trihydrate under solid-state conditions or other oxidants, yielding the corresponding ketones in high yields . Comprising a biphenyl moiety linked to a 1,3-dithiane ring, this compound is a versatile precursor for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. It is supplied For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54527-55-8

Molecular Formula

C16H16S2

Molecular Weight

272.4 g/mol

IUPAC Name

2-(4-phenylphenyl)-1,3-dithiane

InChI

InChI=1S/C16H16S2/c1-2-5-13(6-3-1)14-7-9-15(10-8-14)16-17-11-4-12-18-16/h1-3,5-10,16H,4,11-12H2

InChI Key

NNNDWNVTLKPUSU-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Reactivity and Advanced Transformations of 2 1,1 Biphenyl 4 Yl 1,3 Dithiane

Umpolung Reactivity: Generation and Reactions of the Acyl Anion Equivalent

The concept of umpolung, pioneered by Corey and Seebach, allows for the formation of carbon-carbon bonds that are otherwise challenging to construct through conventional synthetic strategies. organic-chemistry.orgnih.gov In the case of 2-([1,1'-biphenyl]-4-yl)-1,3-dithiane, the C-2 proton, situated between two sulfur atoms, exhibits enhanced acidity (pKa ≈ 31) compared to a standard methylene (B1212753) proton. organic-chemistry.orgyoutube.com This acidity is attributed to the ability of the adjacent sulfur atoms to stabilize the resulting conjugate base through inductive effects and the polarizability of sulfur. organic-chemistry.org Deprotonation generates a nucleophilic 2-lithio-1,3-dithiane derivative, a robust acyl anion equivalent that readily reacts with a broad spectrum of electrophilic partners. wikipedia.org

The generation of the key nucleophilic intermediate, 2-lithio-2-([1,1'-biphenyl]-4-yl)-1,3-dithiane, is typically achieved through the deprotonation of the parent dithiane with a strong organolithium base. The most commonly employed reagent for this transformation is n-butyllithium (n-BuLi). organic-chemistry.orgnih.govyoutube.com The reaction is generally performed under anhydrous and inert atmospheric conditions (e.g., argon or nitrogen) to prevent quenching of the highly reactive organolithium species. researchgate.net

The procedure involves dissolving this compound in an appropriate aprotic ethereal solvent, with tetrahydrofuran (B95107) (THF) being the most common choice. researchgate.netacs.org The solution is then cooled to low temperatures, typically ranging from -78 °C to -20 °C, before the dropwise addition of one equivalent of n-BuLi. researchgate.netacs.org The formation of the lithiated species is generally rapid at these temperatures, yielding a solution of the 2-lithio derivative, which is then used in situ for subsequent reactions with electrophiles. researchgate.net The resulting carbanion is stabilized by the two sulfur atoms, making it a soft and effective nucleophile for a variety of synthetic transformations. youtube.com

Table 1: Conditions for Deprotonation of 2-Aryl-1,3-dithianes

BaseSolventTemperatureTypical Reaction Time
n-Butyllithium (n-BuLi)Tetrahydrofuran (THF)-78 °C to -20 °C20 min to 2 h
Lithium diisopropylamide (LDA)Tetrahydrofuran (THF)-78 °C~1 h
Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂)Tetrahydrofuran (THF)Room Temperature~2 h

This table presents generalized conditions based on the deprotonation of 2-aryl-1,3-dithianes, which are directly applicable to the biphenyl-substituted analogue. nih.govresearchgate.netacs.org

The reaction of 2-lithio-2-([1,1'-biphenyl]-4-yl)-1,3-dithiane with carbonyl compounds, such as aldehydes and ketones, is a fundamental application of dithiane chemistry for the synthesis of α-hydroxy ketones. organic-chemistry.orgwikipedia.org The lithiated dithiane acts as a potent nucleophile, attacking the electrophilic carbon of the carbonyl group to form a new carbon-carbon bond. This addition reaction yields a lithium alkoxide intermediate, which upon aqueous workup, provides the corresponding dithiane-alcohol adduct.

Subsequent hydrolysis of the dithiane protecting group is required to unmask the carbonyl functionality and reveal the final α-hydroxy ketone product. wikipedia.orgyoutube.com This deprotection is often accomplished using reagents such as mercury(II) chloride (HgCl₂) in aqueous acetonitrile (B52724) or other oxidative methods. This two-step sequence—nucleophilic addition followed by hydrolysis—provides a powerful route to complex molecules that would be difficult to access via traditional methods like aldol (B89426) additions. organic-chemistry.org

Table 2: Representative Reactions with Carbonyl Electrophiles

ElectrophileIntermediate Product (After Workup)Final Product (After Hydrolysis)
Cyclohexanone2-([1,1'-Biphenyl]-4-yl)-2-(1-hydroxycyclohexyl)-1,3-dithiane1-([1,1'-Biphenyl]-4-yl)-1-oxo-2-cyclohexyl-ethan-2-ol
Benzaldehyde2-([1,1'-Biphenyl]-4-yl)-2-(hydroxy(phenyl)methyl)-1,3-dithiane1-([1,1'-Biphenyl]-4-yl)-2-hydroxy-2-phenylethan-1-one
Acetone2-([1,1'-Biphenyl]-4-yl)-2-(2-hydroxypropan-2-yl)-1,3-dithiane1-([1,1'-Biphenyl]-4-yl)-2-hydroxy-2-methylpropan-1-one

The products shown are illustrative of the general reaction pathway between a lithiated 2-aryl-dithiane and various carbonyl compounds. organic-chemistry.orgwikipedia.org

The lithiated derivative of this compound readily participates in nucleophilic substitution reactions with a variety of carbon-based electrophiles, including alkyl halides, aryl halides, and sulfonates. The reaction with primary alkyl halides, such as iodides and bromides, proceeds efficiently via an SN2 mechanism to form 2-alkyl-2-([1,1'-biphenyl]-4-yl)-1,3-dithiane derivatives. organic-chemistry.orgyoutube.com These intermediates can then be hydrolyzed to yield the corresponding ketones.

While reactions with primary alkyl halides are generally high-yielding, direct SN2-type alkylation with aryl halides is typically unsuccessful due to the low reactivity of the sp²-hybridized carbon-halogen bond. nih.gov However, arenesulfonates of primary alcohols have been shown to be effective electrophiles for this transformation. organic-chemistry.org Benzenesulfonates, for instance, react smoothly with lithio-dithianes at room temperature to afford 2-alkyl derivatives in high yields, providing a valuable alternative to alkyl halides. organic-chemistry.orgorganic-chemistry.org

Table 3: Coupling Reactions with Halides and Sulfonates

ElectrophileReaction TypeProduct (Before Hydrolysis)
Methyl IodideSN22-([1,1'-Biphenyl]-4-yl)-2-methyl-1,3-dithiane
Benzyl BromideSN22-([1,1'-Biphenyl]-4-yl)-2-benzyl-1,3-dithiane
1-Octyl BenzenesulfonateSN22-([1,1'-Biphenyl]-4-yl)-2-octyl-1,3-dithiane
Bromobenzene(No Reaction)N/A (Requires catalyst, see Sec. 3.2)

This table summarizes the expected outcomes based on the established reactivity of 2-lithio-1,3-dithianes. organic-chemistry.orgorganic-chemistry.org

Epoxides, being strained three-membered rings, are excellent electrophiles for ring-opening reactions. nih.govnih.gov 2-Lithio-2-([1,1'-biphenyl]-4-yl)-1,3-dithiane serves as a strong nucleophile that can open the epoxide ring to form a new carbon-carbon bond. organic-chemistry.orgwikipedia.org The reaction proceeds via an SN2-type mechanism, where the dithiane anion attacks one of the epoxide carbons, leading to the cleavage of a carbon-oxygen bond. youtube.com

In accordance with the SN2 mechanism, the nucleophilic attack occurs at the less sterically hindered carbon atom of the epoxide. youtube.com For example, with a monosubstituted epoxide like propylene (B89431) oxide, the attack will preferentially occur at the terminal (primary) carbon. This regioselectivity is a key feature of the reaction. youtube.com The initial product is a lithium alkoxide, which upon protonation during workup, yields a β-hydroxyalkyl dithiane. organic-chemistry.org Subsequent hydrolysis of the dithiane group reveals a γ-hydroxy ketone, a valuable structural motif in many natural products. uwindsor.ca

Table 4: Regioselective Ring-Opening of Epoxides

EpoxideSite of Nucleophilic AttackProduct (After Workup, Before Hydrolysis)
Ethylene OxideCarbon2-([1,1'-Biphenyl]-4-yl)-2-(2-hydroxyethyl)-1,3-dithiane
Propylene OxideC-1 (Least substituted)2-([1,1'-Biphenyl]-4-yl)-2-(2-hydroxypropyl)-1,3-dithiane
Styrene OxideC-1 (Least substituted)2-([1,1'-Biphenyl]-4-yl)-2-(2-hydroxy-2-phenylethyl)-1,3-dithiane

The regioselectivity shown is based on the general principles of SN2 reactions with epoxides under basic/nucleophilic conditions. youtube.comuwindsor.ca

The nucleophilic character of 2-lithio-2-([1,1'-biphenyl]-4-yl)-1,3-dithiane extends to reactions with other carbonyl-related electrophiles such as nitriles and acid chlorides. wikipedia.orgresearchgate.net The reaction with an acid chloride, for instance, provides a direct route to 1,2-diketones (after hydrolysis of the dithiane). The lithiated dithiane adds to the highly electrophilic acyl carbon, displacing the chloride ion and forming a dithiane-ketone adduct.

Addition to a nitrile generates an intermediate N-lithio ketimine, which upon acidic workup, hydrolyzes to a ketone. researchgate.net This provides a method for synthesizing ketones where one of the acyl groups is the 4-biphenyl moiety. Furthermore, the lithiated dithiane can be carboxylated by reaction with carbon dioxide (CO₂), typically introduced as a gas or as solid dry ice. This reaction first forms a lithium carboxylate salt, which upon acidic workup, yields the corresponding α-keto acid after hydrolysis of the dithiane.

Transition Metal-Catalyzed Reactivity

While the classical Corey-Seebach reaction provides a powerful toolkit for acyl anion chemistry, direct coupling with less reactive electrophiles like aryl halides remains a challenge. nih.gov Recent advancements have demonstrated that transition metal catalysis can significantly broaden the scope of dithiane reactivity. Specifically, palladium-catalyzed direct C-H arylation has emerged as an effective umpolung strategy for the synthesis of diaryl ketones from 2-aryl-1,3-dithianes. nih.gov

This approach circumvents the need for stoichiometric, highly reactive organolithium bases like n-BuLi. Instead, milder bases such as lithium or sodium bis(trimethylsilyl)amide (LiN(SiMe₃)₂ or NaN(SiMe₃)₂) are used to reversibly deprotonate the dithiane. nih.gov This generates a low equilibrium concentration of the metallated dithiane, which is sufficient for efficient cross-coupling. In the presence of a suitable palladium catalyst, such as one derived from a [PdCl(allyl)]₂ precursor and a bulky phosphine (B1218219) ligand like NiXantphos, the in-situ generated dithiane anion undergoes transmetalation to palladium. Subsequent reductive elimination with an aryl bromide furnishes the 2,2-diaryl-1,3-dithiane product. nih.gov This reaction proceeds under mild conditions (room temperature) and can be followed by a one-pot hydrolysis step to afford the diaryl ketone in good to excellent yields. nih.gov

Table 5: Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithiane

Aryl Bromide PartnerBaseCatalyst SystemProduct (After Hydrolysis)
BromobenzeneLiN(SiMe₃)₂[PdCl(allyl)]₂ / NiXantphos4-Phenylbenzoylbenzene
4-BromoanisoleNaN(SiMe₃)₂[PdCl(allyl)]₂ / NiXantphos4-Phenylbenzoyl-(4-methoxybenzene)
4-BromotolueneNaN(SiMe₃)₂[PdCl(allyl)]₂ / NiXantphos4-Phenylbenzoyl-(4-methylbenzene)

This table illustrates the scope of the palladium-catalyzed direct arylation methodology, which is applicable to this compound for the synthesis of unsymmetrical diaryl ketones. nih.gov

Palladium-Catalyzed Cross-Coupling Processes

Palladium catalysis has enabled a variety of powerful C-C bond-forming reactions starting from 2-aryl-1,3-dithianes. By leveraging the acidic C2-proton, the dithiane can act as a competent nucleophilic partner in several types of cross-coupling processes. acs.orgnih.gov

Palladium-catalyzed allylic alkylation represents a robust method for forming C(sp³)–C(sp³) bonds. For 2-aryl-1,3-dithianes, this reaction provides an umpolung approach to synthesizing valuable β,γ-unsaturated ketones. morressier.com The process involves the in situ generation of a 2-sodio-1,3-dithiane nucleophile, which then couples with various cyclic and acyclic allylic electrophiles. morressier.comupenn.edu The reaction proceeds efficiently at room temperature, accommodating a wide range of substrates to afford the allylated dithiane products in good to excellent yields. morressier.com

This methodology's utility is enhanced by the subsequent deprotection of the dithiane to reveal the ketone functionality. Furthermore, a one-pot allylation-oxidation protocol allows for the direct synthesis of β,γ-unsaturated ketones. morressier.com Mechanistic studies indicate that the dithiane nucleophile acts as a "soft" nucleophile, engaging in an external attack on the π-allyl palladium complex, which results in a retention of stereochemistry via a double inversion pathway. morressier.com

ElectrophileDithiane NucleophileProductYield (%)
Cinnamyl Acetate2-Sodio-2-phenyl-1,3-dithiane2-Phenyl-2-(3-phenylallyl)-1,3-dithiane95
(E)-Hex-2-en-1-yl Acetate2-Sodio-2-phenyl-1,3-dithiane2-((E)-Hex-2-en-1-yl)-2-phenyl-1,3-dithiane92
Cyclohex-2-en-1-yl Acetate2-Sodio-2-phenyl-1,3-dithiane2-(Cyclohex-2-en-1-yl)-2-phenyl-1,3-dithiane88
(E)-4-Phenylbut-2-en-1-yl Acetate2-Sodio-2-(4-methoxyphenyl)-1,3-dithiane2-(4-Methoxyphenyl)-2-((E)-4-phenylbut-2-en-1-yl)-1,3-dithiane91

Table 1. Examples of Palladium-Catalyzed Allylic Alkylation of 2-Aryl-1,3-dithianes. morressier.com

Bicyclo[1.1.1]pentanes (BCPs) have gained significant attention as bioisosteres for phenyl rings in medicinal chemistry. nih.govnih.gov A general method for incorporating the BCP moiety involves the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane. nih.govccspublishing.org.cn This transformation provides access to BCP-containing dithianes, which are precursors to BCP analogues of medicinally important diaryl ketones. upenn.edunih.gov

The reaction demonstrates a broad substrate scope, including various heterocyclic derivatives, and produces the desired BCP-dithianes in good to excellent yields. nih.govnih.gov Computational studies suggest that the reaction proceeds through a two-electron pathway, where the 2-aryl-1,3-dithiyl anion acts as a competent nucleophile for addition to the strained central bond of [1.1.1]propellane. nih.govresearchgate.net The resulting BCP-dithiane products are robust and can be further transformed into other functional groups, such as geminal difluoromethanes and esters, highlighting the synthetic utility of this method. nih.gov

The direct C–H arylation of 2-aryl-1,3-dithianes with aryl bromides offers a reversed-polarity (umpolung) strategy for the synthesis of 2,2-diaryl-1,3-dithianes, which are precursors to diaryl ketones. nih.gov This deprotonative cross-coupling process (DCCP) relies on the in situ deprotonation of the dithiane's acidic C2-proton under the catalytic conditions. nih.gov

The key steps involve the oxidative addition of an aryl bromide to a Pd(0) complex, followed by deprotonation of the dithiane and subsequent transmetalation to the palladium center, concluding with reductive elimination to form the C-C bond. nih.gov A critical factor for success is the identification of a catalyst system, such as one based on Pd(NiXantphos), that can effectively couple the resulting lithio- or sodio-dithiane with aryl bromides under mild conditions, often at room temperature. nih.govacs.org The reaction is generally fast and provides various 2,2-diaryl-1,3-dithianes in high yields. nih.gov This method has been successfully applied to the large-scale, one-pot synthesis of the anti-cholesterol drug fenofibrate. nih.gov

Dithiane SubstrateAryl BromideCatalyst SystemBaseYield (%)
2-Phenyl-1,3-dithiane (B1581651)4-Bromotoluene[PdCl(allyl)]₂ / NiXantphosNaN(SiMe₃)₂96
2-(4-Methoxyphenyl)-1,3-dithiane4-Bromoanisole[PdCl(allyl)]₂ / NiXantphosNaN(SiMe₃)₂94
This compound1-Bromo-4-chlorobenzenePd(OAc)₂ / NiXantphosKOtBu85 acs.org
2-(Naphthalen-2-yl)-1,3-dithiane4-Bromobenzonitrile[PdCl(allyl)]₂ / NiXantphosNaN(SiMe₃)₂80

Table 2. Examples of Deprotonative Cross-Coupling of 2-Aryl-1,3-dithianes. nih.govacs.org

Directed C(sp³)–H Bond Activation (e.g., Rhodium(III)-Catalyzed Amidation)

Transition metal-catalyzed C–H functionalization is a powerful tool for atom-economic synthesis. The dithiane moiety can act as a directing group in Rh(III)-catalyzed C–H activation, enabling the functionalization of otherwise unactivated C(sp³)–H bonds. rsc.orgnih.gov An oxidant-free Rh(III)-catalyzed direct amidation of alkyl dithianes has been developed using robust dioxazolone reagents. rsc.orgresearchgate.net

This reaction facilitates the synthesis of protected 1,3-aminoaldehyde derivatives. nih.gov The process relies on a Cp*Rh(III) complex and an essential amino-carboxylate additive. rsc.orgresearchgate.net This methodology represents a rare example of Rh(III)-catalyzed activation of unreactive C(sp³)–H bonds and is the first to use dithianes to direct such a transformation on alkyl C–H bonds. nih.gov The scalability of the reaction and the potential for downstream functionalization of the products, such as dithiane deprotection and reductive desulfurization, underscore its synthetic value. rsc.orgnih.gov

Oxidative and Reductive Manipulations of the Dithiane Ring System

Beyond its role in C-C bond formation, the dithiane ring itself can undergo various transformations. Oxidative and reductive processes allow for the unmasking of the carbonyl group or conversion to other functionalities.

While lithiated 2-aryl-1,3-dithianes are typically used as nucleophiles in reactions with added electrophiles, their interaction with molecular oxygen leads to unique reactivity. The aerobic oxidation of 2-aryl-2-lithio-1,3-dithianes results in an autoxidative condensation. acs.orgtuni.fi When treated with n-BuLi and subsequently exposed to air, three molecules of the 1,3-dithiane (B146892) condense to form highly functionalized α-thioether ketones or orthothioesters in good yields. acs.orgtuni.fi

The reaction is rapid, with brief exposure to air being sufficient to drive the transformation. acs.org This process can be extended to other benzaldehyde-derived dithioacetals. acs.orgtuni.fi The mechanism is believed to start with the thermodynamically favorable oxidation of the organolithium species. tuni.fi This reactivity highlights a key consideration and potential side reaction when working with lithiated dithianes, as unintended exposure to air can lead to complex condensation products rather than simple oxidation. tuni.fi

Reactions Involving Boron Reagents (e.g., Trialkylboranes)

The reactivity of this compound, particularly after deprotonation to its corresponding 2-lithio derivative, opens avenues for various carbon-carbon bond-forming reactions. While the direct reaction of 2-aryl-1,3-dithianes with trialkylboranes is not extensively documented in scientific literature, related transformations involving other organoboron reagents highlight the synthetic utility of this class of compounds.

Research into the reactions of lithiated 1,3-dithiane oxides with trialkylboranes has shown that the substitution at the 2-position and the oxidation state of the sulfur atoms are critical. For instance, lithiated 2-chloro-1,3-dithiane-1,3-dioxide reacts with trioctylborane to facilitate the migration of one alkyl group from the boron to the carbon, ultimately yielding nonanoic acid after oxidation. cardiff.ac.uk In a related system, 2-methoxy-1,3-dithiane-1-oxide undergoes a double migration, leading to the formation of a ketone. cardiff.ac.uk These studies underscore the potential for 1,2-migration of alkyl groups from a boron "ate" complex formed with the dithiane carbanion. However, the absence of the activating oxide groups in this compound suggests its reactivity profile with trialkylboranes may differ significantly.

A more explored area for non-oxidized 2-aryl-1,3-dithianes involves palladium-catalyzed cross-coupling reactions with other types of organoboron reagents, such as arylboronic acids. In these transformations, the 2-aryl-1,3-dithiane, after deprotonation, serves as a nucleophilic partner. This methodology takes advantage of the acidic benzylic proton of the dithiane. nih.gov The palladium catalyst facilitates the coupling of the dithiane carbanion with an aryl halide, a process mechanistically related to the Suzuki-Miyaura coupling where an organoboron compound is a key component. This approach allows for the synthesis of 2,2-diaryl-1,3-dithianes, which are precursors to diaryl ketones. nih.gov

The general scheme for such a reaction involves the deprotonation of the 2-aryl-1,3-dithiane with a strong base, followed by the palladium-catalyzed reaction with an aryl bromide. While not a direct reaction with a trialkylborane, this represents a significant advanced transformation of 2-aryl-1,3-dithianes that involves the broader class of organoboron reagents, showcasing their utility in modern organic synthesis.

Table 1: Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes with Aryl Bromides This table presents data for analogous 2-aryl-1,3-dithiane systems to illustrate the scope of the palladium-catalyzed cross-coupling reaction.

2-Aryl-1,3-dithianeAryl BromideCatalyst/LigandBaseYield (%)
2-Phenyl-1,3-dithiane4-Bromotoluene[PdCl(allyl)]2/NiXantphosNaN(SiMe3)296
2-Phenyl-1,3-dithianeBromobenzene[PdCl(allyl)]2/NiXantphosNaN(SiMe3)289
2-(4-Methoxyphenyl)-1,3-dithianeBromobenzene[PdCl(allyl)]2/NiXantphosNaN(SiMe3)285
2-(2-Fluorophenyl)-1,3-dithianeBromobenzene[PdCl(allyl)]2/NiXantphosNaN(SiMe3)292
2-(3-Thienyl)-1,3-dithianeBromobenzene[PdCl(allyl)]2/NiXantphosLiN(SiMe3)285

Stereochemical Considerations in Dithiane Reactions

The stereochemical outcome of reactions involving 2-lithio-1,3-dithianes is a well-studied aspect of their chemistry and is of paramount importance in asymmetric synthesis. The stereoselectivity of these reactions is largely governed by the conformational preferences of the lithiated dithiane intermediate.

Upon deprotonation, the lithium cation can occupy either an axial or an equatorial position relative to the dithiane ring. The preferred conformation is influenced by steric and electronic factors, including the nature of other substituents on the ring. It has been established that in the absence of a substituent at the 2-position, the 2-lithio-1,3-dithiane exists with the lithium predominantly in an equatorial position. However, the presence of a substituent at the 2-position, such as the [1,1'-biphenyl]-4-yl group, can alter this preference.

The stereochemical course of subsequent reactions with electrophiles is dictated by the direction of approach to the carbanionic center. In conformationally fixed systems, there is a strong preference for the electrophile to attack from the equatorial direction. acs.org This is attributed to lower steric hindrance for the incoming electrophile compared to an axial approach, which would encounter steric interactions with the axial hydrogens at the C-4 and C-6 positions of the dithiane ring.

This inherent facial selectivity has been exploited in numerous stereoselective syntheses. For instance, the reaction of 2-lithio-1,3-dithianes with chiral aldehydes and ketones can proceed with a high degree of diastereoselectivity. researchgate.net The stereochemical outcome can often be predicted using established models of asymmetric induction, such as Cram's rule or the Felkin-Anh model, where the dithiane anion acts as the nucleophile. Chelation control can also play a significant role, especially when the electrophile contains a coordinating heteroatom, which can direct the approach of the lithiated dithiane.

Furthermore, the use of chiral auxiliaries on the dithiane ring itself has been a successful strategy for asymmetric synthesis. These chiral dithianes, after lithiation and reaction with an electrophile, can afford products with high enantiomeric excess. The chiral auxiliary biases the conformation of the lithiated intermediate and directs the approach of the electrophile to one of the two diastereotopic faces of the carbanion.

Table 2: Stereoselectivity in the Alkylation of Conformationally Fixed 2-Lithio-1,3-dithianes This table illustrates the general principle of stereoselectivity in dithiane reactions using data from analogous systems.

Dithiane SubstrateElectrophileProduct Ratio (Equatorial:Axial Attack)Diastereomeric Excess (de %)
cis-4,6-Dimethyl-2-lithio-1,3-dithianeD2O>99:1>98
cis-4,6-Dimethyl-2-lithio-1,3-dithianeCH3I>99:1>98
2-Lithio-2-methyl-1,3-dithianeD2O93:786
2-Lithio-1,3-dithianeChiral α-substituted γ-lactol96:4 (anti:syn)92
2-Lithio-1,3-dithianeChiral α-hydroxy γ-lactol (chelation control)98:2 (syn:anti)96

Spectroscopic and Structural Elucidation of 2 1,1 Biphenyl 4 Yl 1,3 Dithiane Derivatives

Vibrational Spectroscopy (Infrared (IR) and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups within a molecule. The spectra are determined by the vibrations of molecular bonds.

For 2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane, characteristic bands are expected for the aromatic biphenyl (B1667301) system and the aliphatic dithiane ring.

Aromatic C-H stretching: These vibrations are typically observed in the IR spectrum as a group of weak to medium bands in the 3100–3000 cm⁻¹ region.

Aliphatic C-H stretching: The C-H bonds of the dithiane ring's methylene (B1212753) groups will show strong stretching vibrations in the 2950–2850 cm⁻¹ range.

Aromatic C=C stretching: The carbon-carbon double bonds in the biphenyl rings give rise to several characteristic bands of variable intensity in the 1600–1450 cm⁻¹ region.

C-S stretching: The carbon-sulfur bonds of the dithiane ring are expected to produce weak to medium intensity bands in the fingerprint region, typically around 700–600 cm⁻¹.

Table 2. Predicted Characteristic Vibrational Frequencies for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity
Aromatic C-H Stretch3100 - 3000Weak to Medium
Aliphatic C-H Stretch2950 - 2850Strong
Aromatic C=C Stretch1600 - 1450Variable
CH₂ Bend~1465Medium
C-S Stretch700 - 600Weak to Medium

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₁₆H₁₆S₂), HRMS would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺.

The fragmentation pattern in the mass spectrum would likely show characteristic losses. The primary fragmentation pathways would involve the cleavage of the dithiane ring and the bond connecting the biphenyl and dithiane moieties. Expected fragments could include the biphenyl cation and various sulfur-containing heterocyclic ions. researchgate.net

Table 3. Predicted HRMS Data for this compound.
IonFormulaCalculated Exact MassDescription
[M]⁺C₁₆H₁₆S₂272.0693Molecular Ion
[M - C₃H₇S]⁺C₁₃H₉S197.0425Loss of a dithiane fragment
[C₁₂H₉]⁺C₁₂H₉153.0704Biphenyl fragment
[C₄H₇S₂]⁺C₄H₇S₂119.0040Dithiane fragment

X-ray Diffraction Analysis of Crystalline Derivatives

Structural analyses of compounds like 2-(4-methylphenyl)-1,3-dithiane (B458461) and 2-(4-chlorophenyl)-1,3-dithiane (B1661913) show that the 1,3-dithiane (B146892) ring consistently adopts a stable chair conformation. researchgate.net The aryl substituent (in this case, the biphenyl group) is invariably found in the sterically preferred equatorial position to minimize non-bonded interactions. The dihedral angle between the plane of the aryl ring and the dithiane ring is another key parameter determined by this method.

Table 4. Expected Structural Parameters for this compound from X-ray Diffraction Analysis of Analogous Compounds. researchgate.net
ParameterExpected Value
Dithiane Ring ConformationChair
Biphenyl Substituent PositionEquatorial
Average C-S Bond Length~1.81 Å
Average C-C Bond Length (dithiane)~1.52 Å
C-S-C Bond Angle~100°
S-C-S Bond Angle~114°

Solid-State Structural Investigations (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray diffraction. nih.gov This analysis maps the electron distribution to define a surface around a molecule, highlighting regions involved in close contacts with neighboring molecules.

Table 5. Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for 2-Aryl-1,3-dithiane Derivatives. researchgate.netnih.gov
Interaction TypeTypical Contribution to Hirshfeld Surface (%)
H···H45 - 60%
C···H / H···C15 - 25%
S···H / H···S10 - 20%
π-π (C···C)2 - 10%

Computational and Theoretical Studies of 2 1,1 Biphenyl 4 Yl 1,3 Dithiane Chemistry

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and properties of 2-([1,1'-biphenyl]-4-yl)-1,3-dithiane. While specific computational studies on this exact molecule are not extensively documented in the literature, data from related 2-aryl-1,3-dithianes and biphenyl (B1667301) compounds allow for well-founded extrapolations.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), have been employed to study the energetics and structural properties of compounds like 2-phenyl-1,3-dithiane (B1581651). acs.org These studies reveal the distribution of electron density, molecular orbital energies, and the nature of the C-Li bond in lithiated derivatives, which is found to be largely ionic. acs.org For this compound, the biphenyl substituent is expected to significantly influence the electronic properties. The extended π-system of the biphenyl group can participate in conjugation, affecting the electron density at the C2 position of the dithiane ring.

Ab initio calculations on biphenyl and its chlorinated derivatives have shown that the molecular electrostatic potential (MEP) is a key property for understanding their interactions. nih.gov For this compound, the MEP would likely show a region of negative potential associated with the sulfur atoms of the dithiane ring and varying potential across the biphenyl moiety, influenced by the torsional angle between the two phenyl rings.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

PropertyPredicted CharacteristicBasis of Prediction
HOMO-LUMO GapRelatively small due to extended conjugationStudies on biphenyl and other conjugated systems
Molecular Electrostatic Potential (MEP)Negative potential on sulfur atoms, variable potential on biphenyl ringsAb initio studies of biphenyl derivatives nih.gov
Dipole MomentDependent on the conformation of the biphenyl groupComputational studies on chlorinated biphenyls nih.gov

Mechanistic Investigations of Key Transformations (e.g., Two-Electron Pathways)

Computational studies are crucial for elucidating the mechanisms of reactions involving 2-aryl-1,3-dithianes. A notable example is the autooxidative condensation of 2-aryl-2-lithio-1,3-dithianes. DFT calculations support a mechanism that begins with the highly favorable autoxidation of the lithiated dithiane. acs.orgnih.gov This process leads to the formation of a thioester intermediate, which is then trapped by another molecule of the 2-lithio-1,3-dithiane. acs.orgnih.gov This mechanistic insight helps to explain some of the limitations and side reactions observed when using 2-lithio-1,3-dithianes in synthesis. nih.gov

Another key transformation is the direct arylation of 2-aryl-1,3-dithianes. While the detailed mechanism for this compound is not specifically reported, related studies on palladium-catalyzed direct arylation suggest a mechanism involving C-H activation. nih.gov Computational modeling of such catalytic cycles can help to understand the role of the base, ligand, and catalyst in promoting the reaction and can aid in optimizing reaction conditions.

The reactions of lithiated 1,3-dithianes are generally considered to proceed through two-electron pathways, involving nucleophilic attack of the carbanion on an electrophile. However, the possibility of single-electron transfer (SET) processes has also been considered, especially in reactions with certain electrophiles. researchgate.net Computational studies can help to distinguish between these pathways by calculating the activation energies for each potential route.

Conformational Analysis and Energetics of the Dithiane Ring

The 1,3-dithiane (B146892) ring typically adopts a chair conformation, which is more stable than the boat or twist-boat conformations. upenn.eduacs.org The introduction of a bulky substituent at the C2 position, such as the 4-biphenyl group, is expected to have a significant impact on the conformational energetics.

For 2-substituted 1,3-dithianes, the substituent can occupy either an axial or an equatorial position. In the case of 2-phenyl-1,3-dithiane, there is a preference for the equatorial orientation of the phenyl group. acs.org This preference is influenced by a combination of steric and electronic factors. The equatorial position minimizes steric interactions with the syn-axial hydrogen atoms on the dithiane ring. upenn.edu

In this compound, the large biphenyl group would strongly favor the equatorial position to avoid severe steric clashes. Furthermore, the torsional angle between the two phenyl rings of the biphenyl moiety will also be a key conformational parameter. The barrier to rotation around the bond connecting the two phenyl rings is influenced by steric hindrance at the ortho positions. nih.gov

Table 2: Conformational Preferences in 2-Substituted 1,3-Dithianes

Substituent at C2Preferred OrientationReasoning
MethylEquatorialMinimization of 1,3-diaxial interactions upenn.edu
PhenylEquatorialAvoidance of steric hindrance acs.org
[1,1'-Biphenyl]-4-ylStrongly EquatorialSignificant steric bulk of the biphenyl group

The energy difference between the chair and boat conformations of the 1,3-dithiane ring is also an important factor. Due to the longer C-S bond lengths compared to C-C bonds, the 1,3-dithiane ring is more flexible than cyclohexane (B81311) and can more readily adopt non-chair conformations. upenn.edu However, the chair conformation is still generally the most stable.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry can be a predictive tool for the reactivity and selectivity of this compound in new chemical reactions. By calculating properties such as frontier molecular orbital (FMO) energies and atomic charges, it is possible to gain insights into how the molecule will interact with various reagents.

For instance, the reactivity of 2-aryl-1,3-dithianes as acyl anion equivalents is well-established. nih.gov Computational models can be used to predict the pKa of the C2-proton, providing a measure of the ease of deprotonation to form the nucleophilic carbanion. The nature of the aryl group influences this acidity, with electron-withdrawing groups generally increasing the acidity. The biphenyl group in this compound is expected to have a modest electronic effect, but its steric bulk could influence the accessibility of the C2-proton to a base.

In reactions involving the biphenyl moiety, such as electrophilic aromatic substitution, computational methods can predict the most likely sites of reaction. The calculated distribution of electron density and the energies of the sigma complexes for substitution at different positions can be used to rationalize and predict the regioselectivity.

Furthermore, computational models can be developed to predict the outcome of reactions such as the Diels-Alder reaction, should the biphenyl system be further functionalized to act as a diene or dienophile. nih.gov While frontier molecular orbital theory can provide qualitative predictions, more sophisticated DFT calculations can give more accurate predictions of reactivity and selectivity. nih.gov

Synthetic Applications in Complex Molecular Architectures and Methodology Development

Role as a C1 Synthon and Acyl Anion Equivalent in Retrosynthesis

The concept of umpolung, or the reversal of polarity of a functional group, is fundamental to the synthetic utility of 2-([1,1'-biphenyl]-4-yl)-1,3-dithiane. nih.govrhhz.net In standard carbonyl chemistry, the carbonyl carbon is electrophilic. However, by converting an aldehyde to its corresponding 1,3-dithiane (B146892), the polarity of this carbon atom can be inverted. nih.govresearchgate.net

Specifically, the C-2 proton of the 1,3-dithiane ring is sufficiently acidic to be removed by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. nih.govresearchgate.net This lithiated dithiane serves as a C1 synthon and a masked acyl anion equivalent. rhhz.netresearchgate.net In the case of this compound, this nucleophilic center allows for the formation of a carbon-carbon bond with various electrophiles. Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, yielding a ketone. This strategy provides a powerful tool in retrosynthetic analysis for the formation of carbon-carbon bonds that would be challenging to achieve through conventional methods. orgsyn.org

Strategies for Natural Product Synthesis Utilizing this compound Scaffolds

While the use of the parent 1,3-dithiane as a key building block in the synthesis of numerous natural products is well-documented, specific examples detailing the incorporation of the this compound scaffold are not prominently featured in readily available literature. However, the general strategies employed for other aryl dithianes in natural product synthesis are directly applicable. These strategies often involve the nucleophilic addition of the lithiated dithiane to complex electrophiles, such as epoxides or α,β-unsaturated systems, to construct key carbon-carbon bonds within the natural product framework. The biphenyl (B1667301) moiety could serve to introduce a specific structural element or to influence the stereochemical outcome of subsequent reactions.

Preparation of Functionalized Molecules and Key Intermediates

The nucleophilic nature of the lithiated this compound makes it a versatile reagent for the synthesis of a variety of functionalized molecules and important synthetic intermediates.

Synthesis of Aryl Alkyl Ketones and Aldehydes

A primary application of this compound lies in the synthesis of aryl alkyl ketones. The general and well-established protocol involves the deprotonation of the dithiane with a strong base, followed by reaction with an alkyl halide. organic-chemistry.org This SN2 reaction forms a 2-alkyl-2-([1,1'-biphenyl]-4-yl)-1,3-dithiane intermediate. Subsequent hydrolysis of this intermediate, often facilitated by reagents such as mercury(II) chloride, N-bromosuccinimide, or molecular iodine, unmasks the carbonyl group to afford the corresponding aryl alkyl ketone. researchgate.net

This methodology provides a reliable route to ketones that might be otherwise challenging to access through methods like Friedel-Crafts acylation, which can suffer from issues of regioselectivity and substrate scope. While direct conversion of the dithiane to an aldehyde is less common, manipulation of the resulting ketone or the use of specific quenching agents after the initial nucleophilic addition can lead to aldehyde synthesis.

Incorporation of Bicyclo[1.1.1]pentane (BCP) Motifs as Bioisosteres

Bicyclo[1.1.1]pentanes (BCPs) have garnered significant interest in medicinal chemistry as non-classical bioisosteres for aromatic rings, offering improved physicochemical properties. nih.gov A novel and powerful application of 2-aryl-1,3-dithianes, including by extension this compound, is in the synthesis of molecules containing BCP motifs. nih.gov

Research has demonstrated that lithiated 2-aryl-1,3-dithianes can react with [1.1.1]propellane to furnish BCP-containing dithianes. nih.gov This transformation provides access to BCP analogues of medicinally important diaryl ketones upon deprotection of the dithiane. nih.gov The reaction proceeds via a two-electron pathway and is notable for its broad substrate scope, accommodating various aryl and heteroaryl dithianes. nih.govrhhz.net This methodology allows for the strategic incorporation of the rigid, three-dimensional BCP core as a phenyl ring bioisostere, a valuable strategy in drug design and discovery. nih.gov

The general applicability of this method to a wide range of 2-aryl-1,3-dithianes strongly suggests its feasibility with this compound, providing a pathway to novel BCP-biphenyl hybrid structures with potential applications in medicinal chemistry.

Generation of Beta-Keto Dithianes for Heterocycle Synthesis

Beta-keto 1,3-dithianes are valuable synthetic intermediates, serving as masked 1,3-dicarbonyl systems that can be converted into a variety of functionalized oxygen-containing heterocycles. nih.gov While the direct conversion of this compound to a beta-keto dithiane is not a standard transformation, the principles of dithiane chemistry allow for its incorporation into strategies for heterocycle synthesis. For instance, the lithiated dithiane can act as a nucleophile, reacting with suitable electrophiles to generate precursors that can be further elaborated into heterocyclic systems. The biphenyl group would be retained as a substituent on the resulting heterocycle, influencing its properties and potential applications.

Development of Novel Synthetic Methodologies Based on Aryl Dithianes

The unique reactivity of 2-aryl-1,3-dithianes continues to inspire the development of novel synthetic methodologies. One significant advancement is the use of these compounds in palladium-catalyzed cross-coupling reactions. brynmawr.edu This approach leverages the acidity of the C-2 proton, enabling the dithiane to act as a competent, polarity-reversed transmetalation reagent in couplings with aryl bromides. brynmawr.edu This method provides a direct route to 2,2-diaryl-1,3-dithianes, which can then be deprotected to furnish diaryl ketones. brynmawr.edu

This palladium-catalyzed arylation of 2-aryl-1,3-dithianes represents a significant departure from the classical stoichiometric use of strong bases and offers a more versatile and functional group tolerant approach to the synthesis of complex diaryl ketone frameworks. The applicability of this methodology to a range of 2-aryl-1,3-dithianes indicates that this compound would likely be a suitable substrate, enabling the synthesis of unsymmetrical tri- and tetra-aryl ketone derivatives.

Future Perspectives and Emerging Research Avenues in 2 1,1 Biphenyl 4 Yl 1,3 Dithiane Research

Development of Asymmetric Transformations and Enantioselective Syntheses

A primary frontier in dithiane chemistry is the development of methods to control stereochemistry at the C2 position. For 2-([1,1'-biphenyl]-4-yl)-1,3-dithiane, this involves creating a chiral center that can serve as a valuable building block for complex, biologically active molecules.

Future research is directed toward several key strategies:

Catalytic Asymmetric Synthesis: Transitioning from stoichiometric chiral auxiliaries to catalytic enantioselective methods is a major goal. Research has shown the viability of iridium-catalyzed asymmetric allylic substitution with 2-alkoxy carbonyl-1,3-dithianes, achieving high regio- and enantioselectivities. researchgate.net Adapting such catalytic systems to aryl-substituted dithianes like the biphenyl (B1667301) derivative could provide direct access to optically active α-functionalized products. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free approach to asymmetric synthesis. An organocatalytic strategy for the stereoselective addition of 2-carboxythioester-1,3-dithianes to nitroalkenes has been developed, yielding products with up to 92% enantiomeric excess (ee). rsc.org Applying similar bifunctional organocatalysts could facilitate the enantioselective addition of the this compound anion to various electrophiles.

Chiral Phase-Transfer Catalysis: This technique could enable the asymmetric alkylation of the dithiane under mild, biphasic conditions, avoiding the need for cryogenic temperatures and strong organometallic bases.

Reaction with Chiral Electrophiles: The reaction of achiral 2-lithio-1,3-dithianes with chiral electrophiles, such as N-phosphonyl imines, has been shown to produce α-amino-1,3-dithianes with excellent diastereoselectivity (>99:1). nih.gov This approach provides a reliable method for introducing stereocenters adjacent to the dithiane ring.

Table 1: Comparison of Asymmetric Synthesis Strategies for Dithianes
StrategyCatalyst/ReagentKey FeaturesPotential Application to this compound
Transition Metal Catalysis Iridium-phosphine complexes researchgate.netHigh regio- and enantioselectivity for allylic substitution.Direct enantioselective α-allylation.
Organocatalysis Bifunctional thiourea/squaramide catalysts rsc.orgMetal-free; mild conditions; formal conjugate addition.Enantioselective Michael addition to α,β-unsaturated systems.
Chiral Auxiliary Approach Chiral N-phosphonyl imines nih.govHigh diastereoselectivity; reliable stereocontrol.Synthesis of chiral α-amino acid derivatives.

Exploration of Photocatalytic and Electrocatalytic Applications

Visible-light photoredox catalysis and electrocatalysis offer powerful, green alternatives to traditional chemical methods by enabling single-electron transfer (SET) processes under mild conditions. These techniques can unlock novel reactivity patterns for dithianes.

Photoredox-Generated Dithianyl Radicals: The 1,3-dithiane (B146892) moiety can be oxidized under photocatalytic conditions to form a dithianyl radical cation, which readily undergoes C-S bond cleavage. acs.orgresearchgate.net This intermediate can then participate in a variety of carbon-carbon bond-forming reactions. For this compound, this opens the door to using it as a photocatalytic acyl anion equivalent, reacting with Michael acceptors or participating in radical cascade reactions. researchgate.net The biphenyl group may also influence the photophysical properties of the molecule, potentially enabling direct excitation or altering its redox potential.

Electrochemical Synthesis and Functionalization: Electrocatalysis provides a reagent-free method for oxidation and reduction. Anodic oxidation can facilitate the formation of dithianes from aldehydes under neutral conditions. acs.org Conversely, cathodic reactions could be explored for reductive deprotection or to trigger radical-based functionalization. The electrochemical behavior of this compound could be harnessed for controlled C-H functionalization or cross-coupling reactions without the need for chemical oxidants or reductants.

Dual Catalytic Systems: A promising avenue is the combination of photoredox catalysis with other catalytic modes, such as transition metal or enzyme catalysis. This dual approach could enable previously inaccessible transformations, such as the direct asymmetric arylation or alkylation of the dithiane C2-H bond under mild, light-driven conditions.

Integration with Flow Chemistry and Sustainable Synthetic Approaches

Modern chemical synthesis places a strong emphasis on sustainability, safety, and efficiency. Integrating the synthesis and application of this compound with flow chemistry and green chemistry principles is a critical area of future research.

Continuous Flow Synthesis: The synthesis of 1,3-dithianes, which often involves odorous thiols and can be exothermic, is well-suited for continuous flow reactors. Flow chemistry offers superior control over reaction temperature, mixing, and residence time, leading to improved yields, safety, and scalability. A flow process for synthesizing this compound could involve pumping a solution of 4-biphenylcarboxaldehyde and 1,3-propanedithiol (B87085) through a heated column packed with a solid-supported acid catalyst (e.g., silica (B1680970) sulfuric acid), allowing for a safe, efficient, and easily scalable production method. mdpi.com

Green Catalysts and Solvents: Replacing traditional Lewis acids like BF₃·OEt₂ with recyclable, solid-supported acid catalysts (e.g., tungstate (B81510) sulfuric acid) or using water as a solvent aligns with the principles of green chemistry. mdpi.com Research has demonstrated efficient dithiane synthesis under solvent-free conditions or in environmentally benign solvents, minimizing waste and simplifying purification. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key goal. Catalytic approaches, by their nature, improve atom economy. Future research will focus on developing catalytic cycles for the functionalization of this compound that avoid stoichiometric reagents and byproducts.

Design of Novel Reagents and Catalysts for Dithiane Chemistry

While the Corey-Seebach reaction, which utilizes 2-lithio-1,3-dithianes as nucleophiles, is a cornerstone of organic synthesis, emerging research focuses on expanding the reactivity of dithianes through novel catalyst and reagent design. organic-chemistry.orgwikipedia.orgbeilstein-journals.org

Transition-Metal-Catalyzed C-H Functionalization: A paradigm shift in dithiane chemistry involves using the dithiane moiety as a directing group for transition-metal-catalyzed C-H activation. Rhodium(III)-catalyzed systems have been shown to amidate unactivated C(sp³)–H bonds in alkyl dithianes. rsc.orgnih.govresearchgate.net This concept could be extended to activate the C-H bonds on the biphenyl rings of this compound, enabling site-selective functionalization at positions traditionally difficult to access.

Palladium-Catalyzed Cross-Coupling: Recent studies have demonstrated that 2-aryl-1,3-dithianes can act as nucleophilic partners in palladium-catalyzed direct C-H arylation reactions. nih.govcore.ac.uk This umpolung strategy allows for the synthesis of 2,2-diaryl-1,3-dithianes, which are precursors to diaryl ketones. nih.gov Applying this methodology to this compound would provide a novel route to complex tri- and tetra-aryl ketones.

Frustrated Lewis Pairs (FLPs): The use of FLPs to activate the C2-H bond of dithianes could provide a metal-free alternative to organolithium bases, allowing for functionalization reactions under milder conditions and with greater functional group tolerance.

Table 2: Evolving Reactivity of 2-Aryl-1,3-Dithianes
Reaction TypeReagent/CatalystRole of DithianeProduct Type
Classic Umpolung organic-chemistry.orgwikipedia.orgn-BuLiC2-H deprotonation to form a nucleophile (acyl anion equivalent).Ketones, α-hydroxy ketones.
Pd-Catalyzed Direct Arylation nih.govPd(OAc)₂ / NiXantphosC2-H deprotonation to form a transmetalation partner.Diaryl ketones.
Rh-Catalyzed C-H Amidation rsc.orgnih.gov[Cp*Rh(III)]Directing group for C(sp³)-H activation.β-aminoaldehydes.

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms, intermediate structures, and conformational preferences is essential for developing more efficient and selective synthetic methods.

Computational Chemistry: Density Functional Theory (DFT) calculations have become indispensable for studying dithiane chemistry. DFT studies have been used to probe the structure and stability of 2-lithio-1,3-dithianes, confirming the strong energetic preference for an equatorial C-Li bond. acs.orgacs.org For 2-lithio-2-phenyl-1,3-dithiane, calculations show this preference is reduced but still significant (4.10 kcal·mol⁻¹). acs.orgacs.org Future computational work on this compound could model transition states in asymmetric catalytic reactions to rationalize enantioselectivity, predict the outcomes of photocatalytic radical reactions, and guide the design of new catalysts. acs.org

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, advanced techniques can provide deeper structural insights. Two-dimensional NMR experiments (COSY, HSQC, HMBC) are crucial for unambiguous assignment of complex structures derived from the target compound. ipb.pt Furthermore, variable-temperature NMR can be used to study dynamic processes, such as the conformational chair-flip of the dithiane ring or the rotation around the biphenyl C-C bond.

Mass Spectrometry and Reaction Monitoring: In-situ reaction monitoring techniques, such as ReactIR or real-time mass spectrometry, can provide valuable kinetic data and help identify transient intermediates in complex catalytic cycles. This information is vital for optimizing reaction conditions in both batch and flow systems.

By leveraging these advanced tools, researchers can move beyond empirical observation to a more predictive and design-oriented approach to developing the next generation of synthetic methods involving this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via sulfur-transfer reactions using reagents like piperidinium tetrathiotungstate with 1,2-dihalo precursors. Optimization involves adjusting stoichiometry, solvent polarity (e.g., THF vs. dichloromethane), and reaction time to favor dithiane ring formation over elimination pathways. Low temperatures (e.g., below -60°C) are critical to suppress side reactions, as demonstrated in cerium-promoted syntheses .
  • Corey-Seebach Reaction : This method involves lithiation of 1,3-dithiane (using n-BuLi) to generate a masked acyl anion, which reacts with electrophiles like biphenyl carbonyl derivatives. Hydrolysis with (bis(trifluoroacetoxy)iodo)benzene or N-chlorosuccinimide releases the α-hydroxy ketone or aldehyde .

Q. How is the structure of this compound characterized spectroscopically?

  • Analytical Techniques :

  • NMR : 1H^1H, 13C^{13}C, and 77Se^{77}Se (if selenated derivatives are present) NMR identify regiochemistry and confirm biphenyl substitution patterns.
  • X-ray Crystallography : Resolves axial vs. equatorial isomerism in dithiane adducts, as seen in S-diiodo-1,3-dithiane studies .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation pathways, particularly for intermediates like 2-[3-acetoxy-3-(methylnitrosamino)propan-1-yl]-2-(3-pyridyl)-1,3-dithiane .

Q. What role does 1,3-dithiane play in protecting carbonyl groups during multi-step syntheses?

  • Application : The dithiane ring acts as a thioacetal protecting group for aldehydes/ketones, enabling chemoselective transformations (e.g., Grignard additions or nitrosations) on other functional groups. Deprotection is achieved via oxidative hydrolysis (e.g., N-chlorosuccinimide in buffered acetonitrile/water) .

Advanced Research Questions

Q. How can researchers address low yields (<15%) in this compound syntheses?

  • Optimization Strategies :

  • Temperature Control : Maintain sub--60°C conditions to favor SN2 pathways over elimination (e.g., in cerium-mediated reactions) .
  • Reagent Purity : Anhydrous CeCl3_3 and strict humidity control minimize side reactions. Pre-activating CeCl3_3 with molecular sieves improves reproducibility .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance sulfur-transfer efficiency in cyclic disulfide formation .

Q. What strategies resolve contradictions in reaction outcomes when using cerium-based promoters?

  • Troubleshooting :

  • Batch Variability : Test cerium quality via small-scale reactions with isobutyraldehyde as a control substrate.
  • Atmospheric Control : Use gloveboxes to exclude moisture, as trace water deactivates CeCl3_3 .
  • Mechanistic Studies : Probe reaction kinetics via in situ IR or 19F^{19}F NMR to identify rate-limiting steps .

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